molecular formula C24H24N2O5S B6562149 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 946259-73-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562149
CAS No.: 946259-73-0
M. Wt: 452.5 g/mol
InChI Key: GYNYYLDYGGFGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) has been reported in the literature . Two N-benzenesulfonyl (BS) derivatives of THQ were designed, prepared, and screened for antibacterial activity . This approach was based on combining the two privileged structures, BS and THQ, which are known to be active .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonyl group attached to a 1,2,3,4-tetrahydroquinoline ring, and a 2-methoxyphenoxy group attached to an acetamide group.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

The compound represents a promising structure for the development of new synthetic classes of antimicrobials . Further structure-aided design efforts towards obtaining novel derivatives of this compound are envisioned .

Mechanism of Action

Target of Action

Similar n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (bsthq) derivatives have been studied and found to exhibit antimicrobial activity against gram-positive and gram-negative pathogens .

Mode of Action

It’s known that similar bsthq derivatives cause an increase in reactive oxygen species (ros) in strains treated with these compounds . This suggests that the compound may interact with its targets to induce oxidative stress, leading to bacterial cell death.

Biochemical Pathways

Based on the observed increase in ros, it can be inferred that the compound may interfere with the redox homeostasis of the bacterial cells . This disruption could lead to damage in various cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.

Pharmacokinetics

Similar bsthq derivatives were found to be very stable and slightly more soluble than other related compounds in most organic solvents compatible with microbiological assays .

Result of Action

The result of the action of this compound is bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains when treated with similar BSTHQ derivatives .

Action Environment

The stability and solubility of similar bsthq derivatives suggest that they may be robust to various environmental conditions .

These compounds represent promising structures for the development of new synthetic classes of antimicrobials .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-11-5-6-12-23(22)31-17-24(27)25-19-13-14-21-18(16-19)8-7-15-26(21)32(28,29)20-9-3-2-4-10-20/h2-6,9-14,16H,7-8,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYYLDYGGFGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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